2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its benzamide core, which is substituted with an ethylsulfonyl group and a tetrahydrobenzo[d]thiazolyl moiety. The unique structure of this compound makes it a potential candidate for various biological activities and therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as an inhibitor of both CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially preserving its tumor suppressor function .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are known to phosphorylate PTEN, leading to its deactivation . By inhibiting CK2 and GSK3β, the compound disrupts this pathway, potentially leading to a decrease in PTEN deactivation .
Result of Action
The result of the compound’s action is the inhibition of CK2 and GSK3β, leading to a potential decrease in the deactivation of PTEN . This could have significant implications in the treatment of diseases where PTEN function is compromised, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where the benzamide is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydrobenzo[d]thiazole Ring: The tetrahydrobenzo[d]thiazole ring can be constructed through a cyclization reaction involving a suitable thioamide and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase B.
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Investigated for its anti-inflammatory activity.
Uniqueness
2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its dual kinase inhibitory activity, which makes it a promising candidate for the development of new therapeutic agents targeting multiple signaling pathways simultaneously .
Biological Activity
The compound 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide represents a unique class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a tetrahydrobenzo structure, which is known to influence its biological activity. The ethylsulfonyl group enhances solubility and may contribute to its interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various strains of bacteria and fungi. A study demonstrated that certain thiazole derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus at minimal inhibitory concentrations (MIC) as low as 25 µg/mL .
Urease Inhibition
Thiazole derivatives have also been explored for their urease inhibitory activity, which is crucial in treating conditions like urease-associated infections. Studies suggest that modifications in the thiazole structure can enhance urease inhibition, making these compounds promising candidates for further development .
Antimalarial Activity
A series of thiazole analogs were evaluated for their antimalarial potency against Plasmodium falciparum. The results indicated that specific structural modifications significantly improved their efficacy while maintaining low cytotoxicity in HepG2 cell lines . This suggests that This compound may possess similar antimalarial properties.
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives highlight the importance of substituents on the phenyl ring. Electron-withdrawing groups at specific positions enhance biological activity. For example:
- Ortho-position : Preferable for small electron-withdrawing groups.
- Para-position : Small atoms like hydrogen or fluorine are favored.
These modifications can lead to compounds with improved potency and selectivity .
Case Studies
- Anticancer Activity : A study on thiazole derivatives revealed moderate anticancer activity against various cancer cell lines. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Leishmanicidal Activity : Phthalimido-thiazole hybrids demonstrated potent leishmanicidal effects against Leishmania infantum, showing significant ultrastructural changes in treated parasites and low toxicity to mammalian cells . This indicates a potential therapeutic application for leishmaniasis.
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-23(20,21)14-10-6-3-7-11(14)15(19)18-16-17-12-8-4-5-9-13(12)22-16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBFRMHHFAPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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